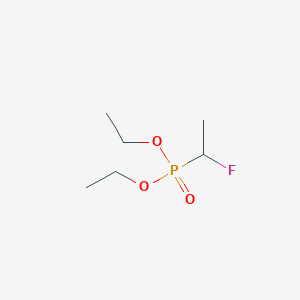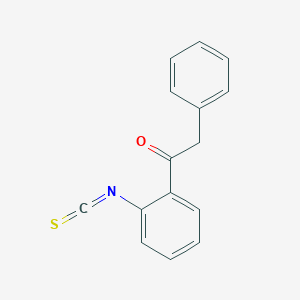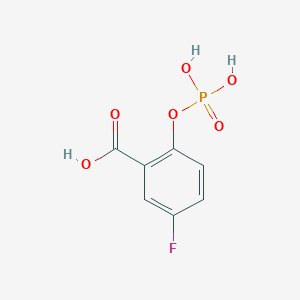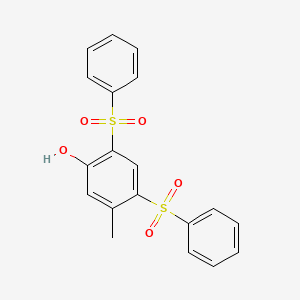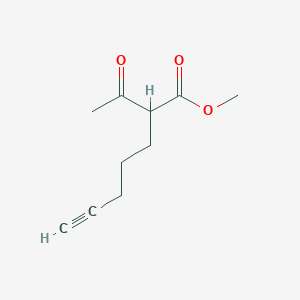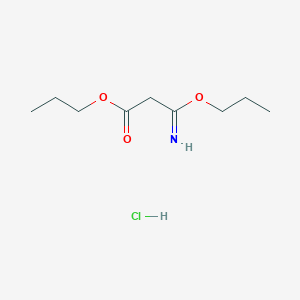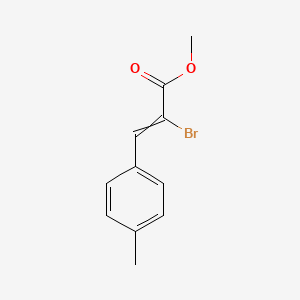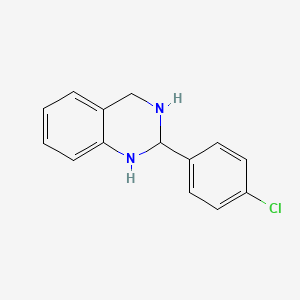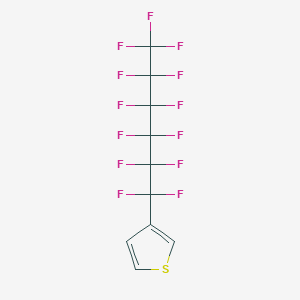
3-(Tridecafluorohexyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tridecafluorohexyl)thiophene is a fluorinated thiophene derivative Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)thiophene typically involves the introduction of the tridecafluorohexyl group to the thiophene ring. One common method is the reaction of thiophene with tridecafluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tridecafluorohexyl)thiophene can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while halogenation would yield halogen-substituted derivatives.
Applications De Recherche Scientifique
3-(Tridecafluorohexyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-(Tridecafluorohexyl)thiophene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The fluorinated side chain can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. In materials science, the compound’s electronic properties can be exploited to develop advanced materials with specific functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, which lacks the fluorinated side chain.
2,5-Bis(trifluoromethyl)thiophene: A similar compound with trifluoromethyl groups instead of a tridecafluorohexyl group.
3-(Perfluorooctyl)thiophene: Another fluorinated thiophene derivative with a longer perfluorinated side chain.
Uniqueness
3-(Tridecafluorohexyl)thiophene is unique due to its specific fluorinated side chain, which imparts distinct chemical and physical properties. The tridecafluorohexyl group enhances the compound’s stability, lipophilicity, and electronic properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
128032-23-5 |
|---|---|
Formule moléculaire |
C10H3F13S |
Poids moléculaire |
402.18 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene |
InChI |
InChI=1S/C10H3F13S/c11-5(12,4-1-2-24-3-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H |
Clé InChI |
LETXBCZWFVRELS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
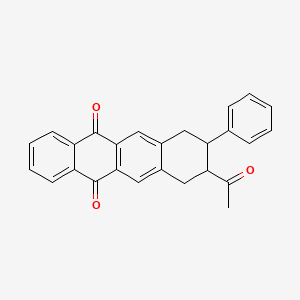
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
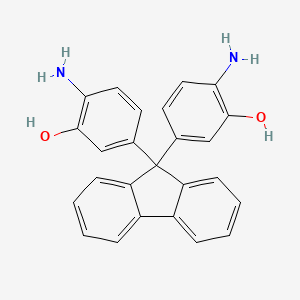
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
